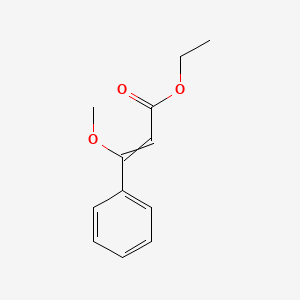

Ethyl 3-methoxy-3-phenylprop-2-enoate

Description

Ethyl 3-methoxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a methoxy (-OCH₃) and a phenyl (C₆H₅) group substituted at the β-position of the propenoate backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, its reactivity and applications can be inferred from structurally analogous esters. Such compounds are typically employed as intermediates in organic synthesis, particularly in cyclization reactions or Michael additions, due to the electron-deficient α,β-unsaturated system . The methoxy group may act as an electron-donating substituent, modulating the electrophilicity of the α-carbon compared to derivatives with electron-withdrawing groups (e.g., cyano or trifluoromethoxy).

Properties

CAS No. |

7759-03-7 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 3-methoxy-3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-11(14-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

ROFWCAULVGPCLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, spectral, and functional differences between Ethyl 3-methoxy-3-phenylprop-2-enoate and related compounds identified in the evidence:

Key Observations:

Substituent Effects on Reactivity: The cyano group in compounds like 3b and significantly increases the α-carbon’s electrophilicity, making them more reactive toward nucleophiles compared to the methoxy-substituted target compound .

Spectral Distinctions: The cyano stretch in IR (~2220 cm⁻¹) and vinyl proton signals in ¹H-NMR (e.g., δ 8.17 in 3b) are absent in the target compound, which would instead show methoxy-related peaks (ν(C-O) ~1264 cm⁻¹) .

Functional Applications: Cyano-substituted analogs (e.g., 3b) are precursors for heterocycles like oxazoloquinolines, as seen in cyclization reactions with polyphosphoric acid (PPA) . Hydrazono-substituted derivatives (e.g., ) may serve as intermediates in dye synthesis or metal-complex formation due to their conjugated diazenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.